[1,1'-Biphenyl]-2-sulfonic acid
Description
Structural Significance of the Biphenyl (B1667301) Core in Organic Chemistry
The biphenyl core, consisting of two phenyl rings linked by a single carbon-carbon bond, is a fundamental structural motif in organic chemistry. rsc.orgnih.gov Its significance stems from several key features:
Rigid Scaffolding: The biphenyl unit provides a well-defined and relatively rigid scaffold, which is crucial in the design of molecules with specific three-dimensional orientations. This rigidity is exploited in the construction of liquid crystals, chiral reagents, and as inflexible "spacers" within larger molecular architectures.
Platform for Functionalization: While biphenyl itself is relatively non-reactive, its aromatic rings can be functionalized through electrophilic substitution reactions, allowing for the introduction of various chemical groups. nih.gov This versatility makes biphenyl derivatives important intermediates in the synthesis of a wide array of organic compounds. vedantu.comlscollege.ac.in
Foundation for Biologically Active Molecules: The biphenyl moiety is a common feature in many pharmacologically active compounds. rsc.org It is found in drugs with a range of activities, including antihypertensive, anti-inflammatory, and antifungal properties. lscollege.ac.in The biphenyl structure also serves as a foundational component in the development of agricultural products. vedantu.com
Role in Materials Science: Biphenyl derivatives are utilized in the production of polymers and as fluorescent layers in organic light-emitting diodes (OLEDs). rsc.org
Role of Sulfonic Acid Functionality in Modulating Molecular Properties and Reactivity
The introduction of a sulfonic acid (-SO₃H) group onto the biphenyl core dramatically alters the molecule's properties and reactivity.
Enhanced Acidity: Sulfonic acids are strong organic acids, significantly more acidic than their carboxylic acid counterparts. researchgate.net This high acidity makes them effective as catalysts in a variety of organic reactions.
Increased Solubility: The polar sulfonic acid group imparts a high degree of water solubility to organic compounds. researchgate.net This property is particularly useful in designing water-soluble dyes, pharmaceuticals, and catalysts.
Catalytic Activity: The strong acidic nature of the sulfonic acid group allows it to function as a Brønsted acid catalyst. researchgate.net Solid-supported sulfonic acids are used in industrial processes like alkylation and polymerization.
Modulation of Electronic Properties: The sulfonic acid group is a strong electron-withdrawing group. Its presence on an aromatic ring influences the electron density and can direct the course of further chemical reactions on the ring.
Historical Development and Evolution of Research on Sulfonated Biphenyls
The study of biphenyl and its derivatives has a history spanning over a century, with the synthesis of the biphenyl scaffold dating back to the mid-19th century. rsc.orgnih.gov The sulfonation of biphenyl, an electrophilic aromatic substitution reaction, was an early method used to functionalize this otherwise inert hydrocarbon. vedantu.comlscollege.ac.inwikipedia.org
Early research into sulfonated biphenyls focused on their utility in producing other useful compounds. For instance, the sulfonation of biphenyl followed by hydrolysis was a route to produce hydroxybiphenyls, which found use as fungicides. vedantu.comlscollege.ac.inwikipedia.org The ability of the sulfonic acid group to confer water solubility led to the use of sulfonated biphenyl derivatives in the synthesis of dyes. orgsyn.org
In the 20th century, research on biphenyl compounds expanded significantly, particularly with the development and subsequent environmental concern over polychlorinated biphenyls (PCBs). vedantu.comlscollege.ac.inwikipedia.org More recently, research has identified sulfonated polychlorinated biphenyls (sulfonated-PCBs) as metabolites of PCBs found in the environment. nih.govresearchgate.netacs.org
The late 20th and early 21st centuries have seen a surge of interest in sulfonated polyphenylenes, which are polymers containing repeating biphenyl units with sulfonic acid groups. rsc.org This research is largely driven by the search for new materials for proton exchange membranes (PEMs) in fuel cells. rsc.orgbwise.kr Scientists have explored both post-sulfonation of pre-formed polymers and the polymerization of pre-sulfonated biphenyl monomers to create these advanced materials. rsc.org
Overview of Key Research Areas Pertaining to [1,1'-Biphenyl]-2-sulfonic Acid
Current research involving this compound and its derivatives is diverse and spans several key areas:
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both the biphenyl scaffold and the reactive sulfonic acid group, allows for a wide range of chemical transformations.
Catalysis: The acidity of the sulfonic acid group makes this compound and related structures candidates for use as acid catalysts in organic reactions. Research into biphenyl sulfonic acid ligands for metal-catalyzed cross-coupling reactions has also been reported. researchgate.net
Materials Science: The unique combination of a rigid biphenyl core and a polar sulfonic acid group makes these compounds interesting building blocks for new materials. Research into sulfonated polyphenylenes for applications such as proton exchange membranes in fuel cells is an active area of investigation. rsc.org The development of sulfonated biphenyl derivatives for use in coordination polymers and metal-organic frameworks (MOFs) is also being explored. researchgate.net
Pharmaceutical and Agrochemical Research: Given the prevalence of the biphenyl motif in bioactive molecules, derivatives of this compound are investigated as potential intermediates in the synthesis of new pharmaceuticals and agrochemicals.
Properties
CAS No. |
19813-86-6 |
|---|---|
Molecular Formula |
C12H10O3S |
Molecular Weight |
234.27 g/mol |
IUPAC Name |
2-phenylbenzenesulfonic acid |
InChI |
InChI=1S/C12H10O3S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,13,14,15) |
InChI Key |
RIOSJKSGNLGONI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Biphenyl 2 Sulfonic Acid and Its Structural Analogues
Direct Sulfonation of Biphenyl (B1667301) Systems
Direct sulfonation involves the introduction of a sulfonic acid group onto the biphenyl backbone through an electrophilic aromatic substitution reaction. wikipedia.org
Electrophilic Aromatic Sulfonation: Regioselectivity and Reaction Control
The direct sulfonation of biphenyl with agents like sulfuric acid or sulfur trioxide is a common method for preparing biphenyl sulfonic acids. wikipedia.orgrsc.org The position of sulfonation is dictated by the electronic and steric properties of the biphenyl system. In the case of unsubstituted biphenyl, sulfonation occurs predominantly at the para-position (position 4) due to the directing effect of the phenyl group and steric hindrance at the ortho-positions (positions 2 and 6). rsc.org Studies on the monosulfonation of biphenyl in aqueous sulfuric acid at 25°C have shown that the reaction is first-order with respect to the biphenyl and yields predominantly the para-isomer (>90%). rsc.org The high degree of para-substitution is attributed to the substantial conjugative stabilization of the corresponding sigma-complex. rsc.org
However, the synthesis of [1,1'-Biphenyl]-2-sulfonic acid requires substitution at the ortho-position. Achieving this regioselectivity can be challenging. The monosulfonation of biphenylene (B1199973) and triphenylene (B110318) with sulfur trioxide in nitromethane (B149229) at 0°C has been shown to exclusively yield the 2-sulfonic acid derivative. researchgate.net This selectivity is attributed to the lower cation localization energy for 2-substitution compared to 1-substitution. researchgate.net
For substituted biphenyls, the regioselectivity is influenced by the nature and position of the existing substituents. For instance, in the sulfonation of 2',4'-dimethylbiphenyl, the sulfonic acid group is introduced at the 2-position of the unsubstituted ring. Electron-withdrawing groups, such as carboxyl groups, direct sulfonation to the meta-position (3-position) with high regioselectivity. smolecule.com
Table 1: Regioselectivity in the Direct Sulfonation of Biphenyl Derivatives
| Starting Material | Sulfonating Agent | Major Product | Reference |
| Biphenyl | Aqueous H₂SO₄ | [1,1'-Biphenyl]-4-sulfonic acid | rsc.org |
| Biphenylene | SO₃ in Nitromethane | Biphenylene-2-sulfonic acid | researchgate.net |
| Triphenylene | SO₃ in Nitromethane | Triphenylene-2-sulfonic acid | researchgate.net |
| 2',4'-Dimethylbiphenyl | Fuming sulfuric acid or Chlorosulfonic acid | 2',4'-Dimethyl-[1,1'-biphenyl]-2-sulfonic acid | |
| Biphenyl-4,4'-dicarboxylic acid | Not specified | 3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid | smolecule.com |
Novel Sulfonating Reagents and Processes
To improve control over the sulfonation reaction and to develop more environmentally benign processes, novel sulfonating reagents and methods are being explored. Chlorosulfonic acid is an effective sulfonating agent that can be used for the synthesis of biphenyl sulfonic acids. wikipedia.org The reaction of biphenyl with chlorosulfonic acid yields the corresponding sulfonyl chloride, which can then be hydrolyzed to the sulfonic acid. nih.gov
The use of sulfur trioxide complexes, for example with dioxane, has been studied for the sulfonation of various aromatic compounds. researchgate.net Furthermore, computational studies have provided insights into the mechanism of aromatic sulfonation with sulfur trioxide, suggesting that in nonpolar media, the reaction may proceed through a concerted mechanism rather than the classic SEAr pathway involving a Wheland intermediate. acs.org Understanding these mechanisms is crucial for designing more efficient and selective sulfonation processes.
Construction of the Biphenyl Scaffold with Pre- or Post-Functionalization
An alternative to direct sulfonation is the construction of the biphenyl core from smaller, functionalized building blocks. This approach offers greater control over the final structure and allows for the synthesis of complex derivatives that are not accessible through direct functionalization.
Metal-Catalyzed Cross-Coupling Reactions for Biphenyl Core Formation
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of biphenyls. rsc.orgbohrium.com
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an aryl halide and an arylboronic acid is one of the most common methods for biphenyl synthesis due to its mild reaction conditions and high functional group tolerance. rsc.orggre.ac.ukacs.org It has been successfully employed in the synthesis of various biphenyl derivatives, including those containing sulfonic acid groups or their precursors. gre.ac.ukrsc.org For instance, biphenyl-based arsine ligands have been synthesized via a Suzuki-Miyaura coupling between (2-bromophenyl)diphenylarsine and various arylboronic acids. rsc.org
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. rsc.orgnih.gov It provides a valuable method for the synthesis of unsymmetrical biaryls. nih.gov
Ullmann Reaction: The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, has also been used for biphenyl synthesis. rsc.org For example, racemic 1,1′-binaphthyl-2,2′-disulfonic acid (BINSA) was first synthesized via an Ullmann coupling of potassium 1-iodonaphthalene-2-sulfonate. tcichemicals.com
Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions for Biphenyl Synthesis
| Reaction Name | Catalyst | Coupling Partners | Product Type | Reference |
| Suzuki-Miyaura | Palladium complexes | Aryl halide and Arylboronic acid | Biphenyl derivatives | rsc.orggre.ac.uk |
| Negishi | Nickel or Palladium complexes | Organozinc compound and Organic halide | Unsymmetrical biaryls | rsc.orgnih.gov |
| Ullmann | Copper | Two Aryl halides | Symmetrical and unsymmetrical biphenyls | rsc.orgtcichemicals.com |
Post-Synthetic Introduction of Sulfonic Acid Groups
Post-synthetic sulfonation can be achieved using various sulfonating agents, such as chlorosulfonic acid or fuming sulfuric acid. arabjchem.org For example, sulfonated poly(arylene biphenylsulfone ketone) block copolymers have been prepared by a post-sulfonation method. koreascience.kr Similarly, the synthesis of a sulfonated-hexachlorobiphenyl standard was achieved through a two-step procedure involving chlorosulfonylation followed by hydrolysis of the resulting chlorosulfonyl intermediate. nih.gov The efficiency of post-synthetic sulfonation can be influenced by the properties of the polymer matrix in the case of polymer-supported catalysts. arabjchem.org
Stereoselective Synthesis of Chiral Biphenyl Sulfonic Acid Derivatives
The synthesis of chiral biphenyl sulfonic acids, such as 1,1′-binaphthyl-2,2′-disulfonic acid (BINSA) and its derivatives, is of great importance due to their application as chiral Brønsted acid catalysts in asymmetric synthesis. tcichemicals.com
The synthesis of enantiomerically pure BINSA has been achieved from (R)- or (S)-BINOL (1,1′-bi-2-naphthol). tcichemicals.com The process involves O-thiocarbamoylation, Newman-Kwart rearrangement, reduction to the dithiol, and subsequent oxidation to the disulfonic acid. tcichemicals.com An alternative oxidation method using N-chlorosuccinimide (NCS) has also been developed, offering milder reaction conditions. tcichemicals.com
Furthermore, chiral biphenyl sulfonic acid derivatives can be accessed through the resolution of racemic mixtures or by using chiral auxiliaries during the synthesis. The development of new chiral sulfonic acids is an active area of research, with a focus on creating catalysts with enhanced activity and selectivity for a wide range of asymmetric transformations. researchgate.net
Green Chemistry Approaches in Synthetic Strategy
Green chemistry principles are increasingly being integrated into the synthesis of biphenyl sulfonic acids. These strategies aim to minimize environmental impact by employing reusable catalysts, alternative energy sources, and solvent-free reaction conditions. Key green approaches include the use of solid acid catalysts, microwave-assisted synthesis, and innovative photochemical methods.
The use of heterogeneous solid acid catalysts offers a green alternative to traditional homogeneous acid catalysts like sulfuric acid, which are corrosive and difficult to separate from the reaction mixture. Solid acids are generally more environmentally benign, reusable, and lead to simpler work-up procedures. ajgreenchem.comsarpublication.com Materials such as silica-supported perchloric acid (SiO₂/HClO₄) and potassium hydrogen sulfate (B86663) (SiO₂/KHSO₄) have been effectively used for the sulfonation of aromatic compounds. ajgreenchem.com These catalysts can be easily recovered and reused multiple times with only a minor loss in activity. mdpi.com
For instance, a green protocol for the sulfonation of aromatic compounds has been developed using sodium bisulfite (NaHSO₃) in the presence of reusable silica-supported catalysts. ajgreenchem.com This method has been successfully applied under both conventional heating and solvent-free microwave irradiation, demonstrating high yields and significantly reduced reaction times. ajgreenchem.comresearchgate.net
Another innovative approach involves the development of catalysts from renewable resources. For example, a solid acid catalyst has been synthesized from crude cashew nut shell liquid (CNSL), a readily available biomass. nih.govacs.org This bio-based catalyst, functionalized with sulfonic acid groups, has shown high efficiency in acid-catalyzed reactions and represents a sustainable alternative to petroleum-derived catalysts. nih.govacs.org Similarly, sulfonated magnetic natural cellulose (B213188) fibers have been developed as a durable and eco-friendly solid acid catalyst. sarpublication.com
Table 1: Application of Solid Acid Catalysts in Sulfonation
| Catalyst | Reactant | Sulfonating Agent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|---|
| Silica-supported HClO₄/KHSO₄ | Aromatic Compounds | NaHSO₃ | Solvent-free, Microwave | Reusable, high yield, reduced reaction time | ajgreenchem.com |
| Sulfonated Titania (TiO₂-SO₃H) | Aromatic Compounds | Chlorosulfonic acid (for catalyst prep) | Water | Efficient, reusable, promotes synthesis of derivatives | mdpi.com |
| Sulfonated polynaphthalene | Naphthalene (for catalyst prep) | Chlorosulfonic acid (for catalyst prep) | Solvent-free, thermal | High catalytic activity, good to excellent yields | nih.gov |
| Crude Cashew Nut Shell Liquid Formaldehyde-SO₃H (CNSLF-SO₃H) | Indoles, Furfuraldehydes | Chlorosulfonic acid (for catalyst prep) | Solvent-free | Sustainable, derived from biomass, reusable | nih.govacs.org |
Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, such as faster reaction rates, higher yields, and enhanced energy efficiency. researchgate.net In the synthesis of this compound and its analogues, microwave assistance can dramatically reduce reaction times from hours to mere minutes. ajgreenchem.comresearchgate.net
The combination of microwave heating with solvent-free conditions represents a particularly green approach. For example, the sulfonation of aromatic compounds using silica-supported catalysts under microwave irradiation proceeds rapidly and efficiently without the need for a solvent, thus reducing volatile organic compound (VOC) emissions and simplifying product isolation. ajgreenchem.com Microwave-assisted synthesis has also been employed in the preparation of various biphenyl derivatives, demonstrating its versatility in constructing the core biphenyl structure. scirp.org
Table 2: Microwave-Assisted Synthesis of Biphenyl Derivatives and Related Reactions
| Reaction Type | Catalyst/Reagent | Conditions | Observed Advantages | Reference |
|---|---|---|---|---|
| Sulfonation of aromatic compounds | SiO₂/HClO₄ or SiO₂/KHSO₄ | Solvent-free, 1-4 min | Significant rate acceleration, high yield | researchgate.net |
| Synthesis of fused quinazoline (B50416) analogs | Glycerol-based sulfonic acid | Solvent-free | High yields, short reaction time, catalyst reusability | researchgate.net |
| Synthesis of Schiff bases of Congo red | N/A | Glacial acetic acid or DMF solvent | Short reaction time, good yield | scirp.org |
| Synthesis of polyfluorenes | N/A | N/A | 24-fold reduction in reaction time compared to thermal methods | researchgate.net |
Photochemical synthesis offers a metal-free and sustainable alternative for the creation of biphenyl compounds. rsc.orgrsc.org A notable example is the "photosplicing" reaction, which allows for the selective preparation of a wide range of biphenyls. rsc.orgresearchgate.net This method involves a photochemical rearrangement of sulfonamide precursors, which extrudes a linker to form the biphenyl product. rsc.org While initial protocols had drawbacks related to the use of hazardous reagents, recent advancements have focused on making the process more environmentally friendly by using harmless reactants, avoiding toxic byproducts, and utilizing less harmful wavelengths of light in greener solvents like ethanol. rsc.org This approach circumvents the need for heavy metal catalysts and halogenated aryl compounds, which are common in traditional cross-coupling reactions. rsc.orgresearchgate.net
Elucidation of Reaction Mechanisms Involving 1,1 Biphenyl 2 Sulfonic Acid
Mechanistic Investigations of Biphenyl (B1667301) Coupling Reactions
[1,1'-Biphenyl]-2-sulfonic acid and its derivatives often serve as ligands in metal-catalyzed cross-coupling reactions, influencing the reaction mechanism and efficiency. The formation of the biphenyl backbone itself can also be explored through various mechanistic pathways.
Radical Pathways
Radical mechanisms have been proposed for certain biphenyl coupling reactions. For instance, the Wurtz-Fittig reaction, an early method for C-C bond formation, can proceed through a free-radical mechanism. rsc.org This involves the dehalogenation of two aryl halides, followed by diffusion and subsequent coupling of the resulting aryl radicals to form the biphenyl derivative. rsc.org
In transition-metal-free coupling reactions, base-promoted homolytic aromatic substitution (HAS) presents another radical pathway. acs.org This process involves the generation of an aryl radical from an aryl halide, its addition to an arene, and subsequent electron and proton transfer to yield the biphenyl product. acs.org The use of radical scavengers in these reactions has been shown to inhibit product formation, supporting the involvement of radical intermediates. acs.org For example, the trifluoromethylation of arenes using sodium trifluoromethanesulfinate (NaSO2CF3) is believed to proceed via the generation of a CF3 radical. acs.org
Oxidative Addition and Reductive Elimination in Catalytic Cycles
In contrast to radical pathways, many modern cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, proceed through a catalytic cycle involving oxidative addition and reductive elimination steps. rsc.orgacs.org These reactions are often catalyzed by palladium or nickel complexes. rsc.orglibretexts.org
The generally accepted mechanism for these catalytic cycles is as follows:
Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of an aryl halide, leading to a higher-valent organometallic intermediate (e.g., Pd(II)). rsc.orglibretexts.org
Transmetalation: The organometallic intermediate reacts with an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound), transferring the second aryl group to the catalyst. rsc.org
Reductive Elimination: The two aryl groups on the metal center couple and are eliminated as the biphenyl product, regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle. rsc.orglibretexts.org
| Reaction Type | Key Mechanistic Steps | Catalyst/Reagents | Role of this compound Derivative |
| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Pd Catalyst, Base, Aryl Boronic Acid | Ligand for catalyst |
| Stille Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Pd Catalyst, Organotin Reagent | Ligand for catalyst |
| Negishi Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Ni or Pd Catalyst, Organozinc Reagent | Ligand for catalyst |
| Wurtz-Fittig Reaction | Radical Formation, Radical Coupling | Sodium, Aryl Halide | Not directly involved, but a product |
Detailed Mechanisms of Sulfonation Reactions
The introduction of a sulfonic acid group onto the biphenyl scaffold is a key transformation. The mechanism of this electrophilic aromatic substitution reaction has been the subject of considerable study.
Role of Intermediates and Transition States
The classical mechanism for aromatic sulfonation involves the formation of a Wheland intermediate, also known as a σ-complex or arenium ion. diva-portal.org In this two-step process, the electrophile (SO3 or a related species) attacks the aromatic ring, forming a carbocation intermediate, which then loses a proton to restore aromaticity. diva-portal.orgmasterorganicchemistry.com
However, recent computational studies have challenged the universal applicability of this mechanism. acs.orgnih.gov For the sulfonation of arenes with sulfur trioxide (SO3) in nonpolar media, a concerted mechanism that bypasses the Wheland intermediate is now favored. acs.orgnih.gov In this pathway, the C-S bond formation and C-H bond cleavage occur in a single transition state. acs.org
Furthermore, investigations have revealed that the reaction can be kinetically second-order in SO3, suggesting that two molecules of sulfur trioxide are involved in the rate-determining step. acs.org In polar, complexing media, the reaction may revert to a classic SEAr mechanism involving a Wheland-type intermediate formed from the arene and a (SO3)2 dimer. acs.org
The formation of pyrosulfonic acid as an intermediate has also been proposed, which can then act as the sulfonating agent in subsequent steps. core.ac.uk
Kinetic and Thermodynamic Considerations in Reaction Pathways
Aromatic sulfonation is a reversible process, and the position of the sulfonic acid group can be influenced by reaction conditions, illustrating the principles of kinetic versus thermodynamic control. slideshare.netthecatalyst.org
Kinetic Control: At lower temperatures, the reaction is under kinetic control, and the major product is the one formed fastest. For naphthalene, sulfonation at 80°C yields primarily 1-naphthalenesulfonic acid. thecatalyst.org This is because the arenium ion intermediate leading to the 1-isomer is more stable due to better resonance stabilization. thecatalyst.org
Thermodynamic Control: At higher temperatures, the reaction becomes reversible and is under thermodynamic control. The more stable product predominates. In the case of naphthalene, heating to 160°C favors the formation of 2-naphthalenesulfonic acid. thecatalyst.org The 2-isomer is sterically less hindered and therefore thermodynamically more stable than the 1-isomer, which suffers from steric repulsion between the sulfonic acid group and the hydrogen at the 8-position. thecatalyst.org
The reversibility of sulfonation is a key feature that distinguishes it from many other electrophilic aromatic substitution reactions. slideshare.netlibretexts.org This property allows for the use of the sulfonic acid group as a temporary directing or blocking group in organic synthesis. libretexts.org
| Condition | Control Type | Major Product (Naphthalene Sulfonation) | Rationale |
| Low Temperature (80°C) | Kinetic | 1-Naphthalenesulfonic acid | Faster formation due to a more stable arenium ion intermediate. thecatalyst.org |
| High Temperature (160°C) | Thermodynamic | 2-Naphthalenesulfonic acid | Reversibility allows for the formation of the more stable, less sterically hindered product. thecatalyst.org |
Intramolecular Rearrangements and Cyclization Processes
This compound and its derivatives can undergo intramolecular rearrangements and cyclizations to form new ring systems. For example, the intramolecular cyclization of sulfinyl dienyl amines can lead to the formation of enantiopure 3-hydroxypiperidines. acs.org
In some cases, oxidative conditions can induce cyclization more rapidly than rearrangement. acs.org However, by carefully controlling the reaction conditions, it is possible to favor rearrangement followed by cyclization, allowing a single precursor to generate distinct polycyclic aromatic scaffolds. acs.org For instance, a 1,2-naphthyl shift can be induced in certain thiophene (B33073) derivatives, and subsequent oxidation leads to the formation of thienotetrahelicenes. acs.org
The formation of bicyclic sultams can be achieved through intramolecular cyclodialkylation reactions. unimi.it Additionally, Brønsted acid-catalyzed intramolecular hydroarylation of alkenes provides a route to access benzylic quaternary centers in benzothiophenyl analogues. escholarship.org
Influence of Substituents on Reaction Selectivity and Rate
Electronic Effects
Electronic effects are transmitted through the aromatic system via induction and resonance. The sulfonic acid (-SO₃H) group itself is a powerful electron-withdrawing group and is classified as deactivating. msu.edulibretexts.org This deactivation means that the benzene (B151609) ring to which the sulfonic acid group is attached is significantly less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.org Forcing an electrophilic substitution on this ring would lead predominantly to meta-substituted products relative to the sulfonic acid group, as this position is least destabilized. msu.edu
More significantly, the -SO₃H group exerts a strong electronic influence on the second, non-sulfonated phenyl ring. This directing effect governs the reactivity order of the accessible positions on that ring. researchgate.net The presence of additional substituents on either ring further modulates this reactivity.
Deactivating Groups: Conversely, electron-withdrawing groups like nitro (-NO₂), cyano (-CN), and carbonyl groups (C=O) are deactivating. masterorganicchemistry.com They decrease the electron density of the aromatic system, slowing the rate of electrophilic substitution. libretexts.org These groups, with the exception of halogens, are typically meta-directors. msu.edu
| Substituent Type | Example Groups | Effect on Reaction Rate (EAS) | Directing Influence |
| Strongly Activating | -NH₂, -OH, -OR | Greatly Increases | Ortho, Para |
| Moderately Activating | -NHCOR, -OCOR | Increases | Ortho, Para |
| Weakly Activating | -R (Alkyl), -C₆H₅ | Slightly Increases | Ortho, Para |
| Weakly Deactivating | -F, -Cl, -Br, -I | Slightly Decreases | Ortho, Para |
| Moderately Deactivating | -C(O)H, -C(O)R, -CO₂H | Decreases | Meta |
| Strongly Deactivating | -SO₃H, -NO₂, -CN, -NR₃⁺ | Greatly Decreases | Meta |
Steric Effects
The non-planar, three-dimensional structure of the biphenyl system means that steric hindrance plays a critical role in determining reaction outcomes. The sulfonic acid group at the 2-position is sterically bulky, impeding the approach of reagents to the adjacent 3-position on the same ring and, to a degree, the 2'- and 6'-positions on the neighboring ring.
Research has shown that large steric hindrance can entirely prevent substitution at certain positions. researchgate.net In the synthesis of chiral biphenyls, the stability and ultimate structure of the products are highly dependent on the nature and size of the substituents at the ortho positions. rsc.org This steric crowding can slow down a reaction by increasing the activation energy required for the reagent to approach the reaction site. It also influences selectivity by favoring substitution at less sterically encumbered positions.
Combined Effects in Practice: Regioselectivity in Sulfonation
A clear example of these principles is seen in the further sulfonation of biphenylene-2-sulfonic acid. The existing sulfonic acid group deactivates the ring it is on and directs the incoming electrophile (SO₃) to the second ring. Both electronic and steric factors then guide the position of the second sulfonation. Research has quantified the resulting isomer distribution, demonstrating that substitution occurs preferentially at the sterically accessible positions that are electronically favored by the directing effect of the 2-SO₃H group. researchgate.net
| Reactant | Reaction | Product(s) | Isomer Distribution (%) |
| Biphenylene-2-sulfonic acid | Sulfonation | Biphenylene-2,6-disulfonic acid | 65% |
| Biphenylene-2,7-disulfonic acid | 35% |
This table illustrates how the inherent electronic directing effect of the initial sulfonic acid group, combined with steric considerations, leads to a specific and predictable ratio of disubstituted products. researchgate.net
Advanced Catalytic Applications of 1,1 Biphenyl 2 Sulfonic Acid and Its Derivatives
Homogeneous Catalysis
In homogeneous catalysis, derivatives of [1,1'-biphenyl]-2-sulfonic acid are primarily utilized in two main areas: as powerful Brønsted acid organocatalysts for asymmetric reactions and as crucial ligands in transition metal-catalyzed cross-coupling reactions.
Chiral Brønsted acid catalysis has become a significant pillar of asymmetric organocatalysis, enabling the synthesis of chiral molecules without the need for metal catalysts. nih.gov The effectiveness of these catalysts often correlates with their acidity. Stronger acids can activate a wider range of substrates, particularly less reactive ones like certain carbonyl compounds. nih.gov In this context, sulfonic acids are among the most powerful Brønsted acid catalysts explored. nih.govacs.org
A prominent example that illustrates the potential of axially chiral sulfonic acids is 1,1'-Binaphthyl-2,2'-disulfonic acid (BINSA). While based on a binaphthyl core, its principles are directly analogous to potential chiral biphenyl (B1667301) sulfonic acids. BINSA is a stronger Brønsted acid than commonly used phosphoric acids and carboxylic acids. tcichemicals.com This increased acidity, combined with a well-defined chiral environment, allows it to effectively catalyze reactions such as enantioselective aza-Friedel–Crafts reactions and Mannich-type reactions. tcichemicals.com The catalyst's activity and selectivity can be fine-tuned by forming ammonium (B1175870) salts with achiral amines, which also enhances solubility in non-polar solvents. tcichemicals.com
The development of true axially chiral biphenyl ligands and catalysts is an active area of research. nih.govchemrxiv.org Scientists have designed and synthesized adjustable axially chiral biphenyl systems, where modifying substituent groups at various positions on the biphenyl rings can dramatically influence the catalyst's efficiency and selectivity in asymmetric reactions. nih.govchemrxiv.org For instance, a resin-bound tetrafluorinated biphenyl derivative featuring a highly acidic bis[(trifluoromethyl)sulfonyl]methyl group has been evaluated as a strong Brønsted acid catalyst for reactions like acylation and Mukaiyama aldol (B89426) condensations. acs.org These studies highlight a clear strategy: combining the rigid, tunable, and chiral nature of the biphenyl scaffold with a strongly acidic functional group to create powerful and selective organocatalysts.
Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The success of these reactions, particularly those catalyzed by palladium, heavily relies on the design of the supporting ligand, which modulates the metal center's reactivity and stability. acs.org
Derivatives of this compound have been successfully designed as effective ligands for palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination). This reaction is vital for synthesizing pharmaceuticals and organic materials, as it forms a bond between an aryl group and a nitrogen atom. Research has shown that using specific biphenyl sulfonic acid ligands can significantly improve state-of-the-art methods for coupling aryl halides with anilines and secondary amines. nih.govresearchgate.net A key advantage of these water-soluble sulfonic acid ligands is the simplified removal of the palladium catalyst from the final product, which is a critical issue in pharmaceutical manufacturing. nih.govresearchgate.net The design allows for efficient coupling of a range of substrates, demonstrating the versatility of the biphenyl scaffold in creating tailored electronic and steric environments for the metal catalyst. nih.gov
Table 1: Examples of Biphenyl-Based Ligands in Catalysis This table is interactive. You can sort and filter the data.
| Ligand/Catalyst Type | Core Structure | Catalytic Application | Reference |
| Chiral Sulfonic Acid (analog) | 1,1'-Binaphthyl | Asymmetric aza-Friedel-Crafts, Mannich reactions | tcichemicals.com |
| Adjustable Chiral Diol Ligands | [1,1'-Biphenyl]-2,2'-diol | Asymmetric additions to aldehydes | nih.govchemrxiv.org |
| Biphenyl Sulfonic Acid Ligand | This compound | Pd-catalyzed C-N cross-coupling | nih.govresearchgate.net |
| Resin-bound Strong Acid | Tetrafluoro-[1,1'-biphenyl] | Acylation, Mukaiyama aldol condensation | acs.org |
Heterogeneous Catalysis
To overcome challenges of catalyst separation and recycling associated with homogeneous systems, this compound and related structures can be immobilized on solid supports. This creates robust, reusable heterogeneous catalysts that are highly desirable for industrial applications.
Inorganic materials like mesoporous silica (B1680970) (e.g., SBA-15, MCM-41) and metal oxides (e.g., titania, zirconia) are excellent supports for catalysts due to their high surface area, tunable pore structure, and thermal stability. nih.govmdpi.com Arenesulfonic acids, including phenylsulfonic and biphenylsulfonic acid derivatives, can be anchored to these supports to create solid acid catalysts. mdpi.com
Two primary methods are used for immobilization:
Grafting (Post-synthesis modification): The pre-synthesized support material is treated with a molecule like 3-mercaptopropyl)trimethoxysilane. The silane (B1218182) group covalently bonds to the silica surface, and the terminal thiol (-SH) group is then oxidized (e.g., with hydrogen peroxide) to form the sulfonic acid (-SO₃H) group. mdpi.com
Co-condensation (One-pot synthesis): The silica precursor (e.g., tetraethyl orthosilicate) and the organosilane with the desired functional group are condensed together in the presence of a structure-directing agent, directly incorporating the functional group into the material's framework. mdpi.com
These sulfonic acid-functionalized materials have proven to be stable and reusable catalysts for various organic transformations. mdpi.com For example, arenesulfonic-modified SBA-15 has been used effectively in the esterification of fatty acids. mdpi.com Similarly, propylsulfonic acid functionalized titania has shown high performance and reusability over 15 cycles for the N-tert-butoxycarbonylation of amines. mdpi.com The choice of support can influence catalytic activity; for instance, sulfonated zirconia, silica, and zeolites have all been studied for the hydrolysis of hemicellulose, a component of biomass. scirp.org
Graphene and its derivative, graphene oxide (GO), are two-dimensional carbon materials with exceptionally high surface area, making them attractive supports for catalytic groups. Functionalizing graphene with sulfonic acid groups creates a powerful, water-tolerant solid acid catalyst. researchgate.net The sulfonation can be achieved by reacting graphene or reduced graphene oxide (rGO) with agents like chlorosulfonic acid or by using aryl diazonium salts of sulfanilic acid. researchgate.netncsu.edu
The resulting sulfonated graphene (rGO-SO₃H) possesses a high density of Brønsted acid sites on its surface. These materials have demonstrated remarkable efficiency in various acid-catalyzed reactions. researchgate.net The two-dimensional nature of the catalyst minimizes mass transfer limitations that can hinder the performance of porous catalysts, allowing reactants easy access to the active sites. researchgate.net
The solid acid catalysts derived from immobilizing sulfonic acids are effective in a range of important organic reactions.
Friedel-Crafts Alkylation: This is a fundamental C-C bond-forming reaction used to attach alkyl groups to aromatic rings. Sulfonic acid-functionalized mesoporous silica has been successfully employed as a sustainable, heterogeneous catalyst for Friedel-Crafts reactions, demonstrating its utility in synthesizing complex aromatic compounds. mdpi.com
Esterification: The formation of esters is a crucial industrial process. Sulfonated catalysts, including those based on hyper-cross-linked polymers derived from 4,4′-bis(chloromethyl)biphenyl, have shown high activity in esterification and the reverse reaction, hydrolysis. mdpi.com
Cellulose (B213188) Hydrolysis: The conversion of abundant, renewable biomass like cellulose into valuable platform chemicals such as glucose is a key goal of green chemistry. longdom.org Sulfonated graphene oxide has proven to be an exceptional catalyst for cellulose hydrolysis. ncsu.eduresearchgate.net Its high dispersibility and the accessibility of its acid sites lead to superior performance compared to many other solid acids. ncsu.edu In some systems, yields of total reducing sugars have reached 78-98% and glucose yields have been as high as 70-85%. ncsu.edunih.govnih.gov Similarly, sulfonic acid-functionalized mesoporous silica is also highly active, achieving up to 80% conversion of microcrystalline cellulose. core.ac.uk These findings underscore the potential of biphenyl sulfonic acid-based heterogeneous catalysts in biorefinery applications.
Table 2: Performance of Sulfonic Acid-Based Heterogeneous Catalysts in Cellulose Hydrolysis This table is interactive. You can sort and filter the data.
| Catalyst | Support Material | Product | Max. Yield (%) | Reference |
| GO-SO₃H | Graphene Oxide | Glucose | 69.7 | ncsu.edu |
| GO-SO₃H | Graphene Oxide | Total Reducing Sugars | 78.3 | ncsu.edu |
| GO-SO₃H/PES Membrane | Polyether Sulfone | Glucose | 85.5 | nih.gov |
| GO-SO₃H/PES Membrane | Polyether Sulfone | Total Reducing Sugars | 93.2 | nih.gov |
| MPS-D | Mesoporous Silica | Glucose | 27.0 | jst.go.jp |
| SBA-15-SO₃H | Mesoporous Silica | Cellulose Conversion | 80.1 | core.ac.uk |
Catalyst Regeneration and Reusability Studies
The economic viability and environmental sustainability of catalytic processes heavily rely on the ability to regenerate and reuse the catalyst over multiple cycles without a significant loss of activity and selectivity. For catalysts derived from this compound, particularly when heterogenized on solid supports, reusability is a key area of investigation. Research in this domain focuses on the stability of the catalyst structure, the potential leaching of active sulfonic acid sites, and the development of effective regeneration protocols.
Detailed research findings have explored the performance of biphenyl-based sulfonic acid catalysts over several reaction cycles. These studies are crucial for assessing the long-term operational stability of the catalysts.
One area of investigation involves the use of porous hyper-crosslinked polymers derived from biphenyl precursors for catalytic applications. For instance, a sulfonic acid-functionalized porous hyper-crosslinked polymer was synthesized from 4,4′-bis(chloromethyl)-1,1′-biphenyl. nih.gov The reusability of this catalyst was examined in the Beckmann rearrangement of cyclohexanone (B45756) oxime. While the initial catalytic activity was high, a significant decrease in conversion was observed in subsequent cycles. nih.gov
Table 1: Reusability of a Sulfonic Acid-Functionalized Hyper-crosslinked Biphenyl Polymer Catalyst in the Beckmann Rearrangement of Cyclohexanone Oxime nih.gov
| Cycle | Conversion (%) |
| 1 | 100 |
| 2 | 20 |
Reaction conditions: 130 °C, 1 hour in PhCN.
The sharp drop in conversion suggests that the catalyst undergoes deactivation, the reasons for which could include leaching of the sulfonic acid groups or changes to the polymer support under the reaction conditions.
Another study investigated a sulfonic acid catalyst supported on a periodic mesoporous organosilica (PMO) containing a biphenyl moiety to enhance hydrophobicity. qualitas1998.net The reusability of this catalyst was also tested, and it was found that the catalytic activity experienced an irreversible drop after the second cycle. qualitas1998.net This indicates that while the biphenyl group can confer desirable properties like hydrophobicity, ensuring the robust anchoring of the active sites for sustained reuse remains a challenge.
Further research is focused on developing more stable catalyst systems based on this compound and its derivatives. This includes exploring different support materials, optimizing the linking chemistry to prevent leaching of the sulfonic acid groups, and designing catalyst structures that are more resistant to the harsh conditions of various organic reactions. The ultimate goal is to create catalysts that combine high activity and selectivity with excellent long-term stability and reusability, making them suitable for industrial-scale applications.
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of [1,1'-Biphenyl]-2-sulfonic acid is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm). The nine aromatic protons are chemically distinct due to the ortho-substitution on one of the phenyl rings, leading to a unique signal for each.
Ring A (Sulfonated Ring): The protons on the phenyl ring bearing the sulfonic acid group (-SO₃H) are expected to be shifted significantly downfield compared to benzene (B151609) (7.34 ppm). This is due to the strong electron-withdrawing nature of the sulfonic acid moiety, which deshields the adjacent protons. The proton ortho to the sulfonic acid group (at the C6 position) would likely be the most downfield signal.
Ring B (Unsubstituted Ring): The five protons on the second phenyl ring would exhibit chemical shifts more akin to those seen in biphenyl (B1667301) itself (approx. 7.3-7.6 ppm). hmdb.carsc.org
Sulfonic Acid Proton: The acidic proton of the -SO₃H group is expected to appear as a broad singlet at a very downfield chemical shift, often greater than 10 ppm. Its position and broadness are highly dependent on the solvent, concentration, and water content.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, twelve distinct signals are expected for the twelve aromatic carbons.
Ipso-Carbons: The carbon atoms directly attached to the sulfonic acid group (C2) and the other phenyl ring (C1) are known as ipso-carbons. The C2 carbon, bonded to the electron-withdrawing -SO₃H group, is expected to be significantly deshielded. Based on data for benzenesulfonic acid, its chemical shift would be around 145-150 ppm. spectrabase.com The C1 carbon, involved in the phenyl-phenyl linkage, would also have a characteristic shift.
Other Aromatic Carbons: The remaining ten carbon atoms in the biphenyl system would appear in the typical aromatic range of 125-140 ppm. spectrabase.com The precise chemical shifts are influenced by their position relative to the sulfonic acid group and the phenyl-phenyl bond.
A summary of predicted chemical shifts based on analogous compounds is presented below.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Position | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Proton (¹H) | Aromatic (Sulfonated Ring) | 7.5 - 8.2 | Downfield shift due to -SO₃H group. |
| Proton (¹H) | Aromatic (Unsubstituted Ring) | 7.3 - 7.6 | Similar to biphenyl. hmdb.ca |
| Proton (¹H) | Sulfonic Acid (-SO₃H) | >10 | Broad signal, position is solvent-dependent. |
| Carbon (¹³C) | Aromatic (C-SO₃H) | 145 - 150 | Ipso-carbon, deshielded. spectrabase.com |
| Carbon (¹³C) | Aromatic (C-C bridge) | ~140 | Ipso-carbons of the biphenyl linkage. spectrabase.com |
| Carbon (¹³C) | Aromatic (CH) | 125 - 135 | Remaining aromatic carbons. |
While 1D NMR provides information on the chemical environment of nuclei, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the molecule's connectivity. emerypharma.com
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, COSY would reveal the connectivity of protons within each of the two aromatic rings, allowing for the assignment of adjacent protons (e.g., H3 to H4, H4 to H5, etc.).
HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). uvic.ca By combining the proton assignments from COSY with HSQC data, the corresponding carbon signals can be definitively assigned.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. thieme-connect.de This is particularly powerful for establishing connectivity across quaternary (non-protonated) carbons. For instance, HMBC could show a correlation from a proton on one ring to the ipso-carbon of the other ring, confirming the biphenyl linkage. It would also be instrumental in confirming the position of the sulfonic acid group by showing correlations from nearby protons to the carbon atom C2.
Due to the ortho-substitution, the biphenyl rings are sterically hindered from being coplanar, leading to atropisomerism. libretexts.org Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY), could be employed to study the spatial proximity of protons on the two different rings, providing insight into the preferred conformation and the rotational barrier between the phenyl groups. researchgate.netresearchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR and Raman spectra of this compound would be dominated by vibrations characteristic of the sulfonic acid group and the substituted biphenyl framework.
Sulfonic Acid Group Vibrations:
O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum, typically in the range of 2800-3400 cm⁻¹, which is characteristic of the strongly hydrogen-bonded hydroxyl group in the sulfonic acid.
S=O Asymmetric & Symmetric Stretches: Two strong absorption bands are characteristic of the SO₂ group. The asymmetric stretch typically appears at a higher frequency (around 1300-1350 cm⁻¹) and the symmetric stretch at a lower frequency (around 1150-1200 cm⁻¹). rsc.org
S-O Stretch: The S-O single bond stretch is expected in the 900-950 cm⁻¹ region. rsc.org
Biphenyl Moiety Vibrations:
Aromatic C-H Stretch: These vibrations give rise to sharp bands above 3000 cm⁻¹.
Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, corresponding to the stretching of the carbon-carbon bonds within the aromatic rings.
C-H Bending (Out-of-Plane): The pattern of bands in the 700-900 cm⁻¹ region is diagnostic of the substitution pattern on the benzene rings. The presence of an ortho-disubstituted ring and a monosubstituted ring would give a characteristic pattern in this region.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| Aromatic C-H Stretch | Biphenyl | > 3000 | Medium |
| O-H Stretch | Sulfonic Acid | 2800 - 3400 | Strong, Broad |
| Aromatic C=C Stretch | Biphenyl | 1400 - 1600 | Medium to Strong |
| S=O Asymmetric Stretch | Sulfonic Acid | 1300 - 1350 | Strong |
| S=O Symmetric Stretch | Sulfonic Acid | 1150 - 1200 | Strong |
| S-O Stretch | Sulfonic Acid | 900 - 950 | Medium |
| C-H Out-of-Plane Bending | Biphenyl | 700 - 900 | Strong |
The sulfonic acid group is a strong hydrogen bond donor and acceptor. In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding is expected. acs.org This is most clearly observed in the IR spectrum by the significant broadening and shifting to lower frequency of the O-H stretching band. researchgate.net The formation of these hydrogen-bonded networks can also cause subtle shifts in the S=O stretching frequencies. rsc.org Raman spectroscopy can also provide evidence of hydrogen bonding; for example, studies on benzenesulfonic acid have shown that interactions with other molecules can cause shifts in the C≡N stretching region of a solvent like acrylonitrile, indicating H-bond formation. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular weight: 234.27 g/mol ), the mass spectrum would provide key evidence for its identity. nih.gov
Molecular Ion Peak (M⁺ or [M+H]⁺): In electron ionization (EI) MS, a molecular ion peak would be expected at m/z = 234. Using softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z = 235 in positive ion mode, or the deprotonated molecule [M-H]⁻ at m/z = 233 in negative ion mode.
Fragmentation Pattern: Aromatic sulfonic acids exhibit characteristic fragmentation pathways. A common and diagnostic fragmentation is the loss of sulfur dioxide (SO₂), which has a mass of 64 Da. nih.govaaqr.org Another possible fragmentation is the loss of the entire sulfonyl group (-SO₂OH) or sulfur trioxide (SO₃), which has a mass of 80 Da. researchgate.net
Key expected fragments in the mass spectrum include:
m/z 170: Resulting from the loss of SO₂ from the molecular ion (234 - 64).
m/z 154: This corresponds to the biphenylenyl cation, potentially formed after loss of the sulfonic acid group.
m/z 93 or 79: Fragments corresponding to C₆H₅O⁺ or C₆H₄O⁺, which can arise from rearrangements and further fragmentation after desulfonation. nih.gov
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS provides an experimental mass that can be compared against a theoretical exact mass calculated from the isotopic masses of its constituent atoms.
The molecular formula for this compound is C₁₂H₁₀O₃S. nih.gov The theoretical exact mass, calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³²S), is 234.03506535 Da. nih.gov HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would measure the m/z of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. A measured mass that falls within a narrow tolerance (typically <5 ppm) of the calculated mass confirms the elemental formula C₁₂H₁₀O₃S and rules out other potential formulas with the same nominal mass.
Table 1: Elemental Composition and High-Resolution Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀O₃S |
| Monoisotopic Mass | 234.03506535 Da |
| Ion Type | Calculated Exact Mass (Da) |
| [M-H]⁻ | 233.02779 |
| [M+H]⁺ | 235.04234 |
Tandem Mass Spectrometry for Structural Information
Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural elucidation of molecules. illinois.edu In an MS/MS experiment, a specific ion (the precursor ion) of the target molecule is selected and then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed, providing a fragmentation pattern that serves as a structural fingerprint of the molecule.
For this compound, the deprotonated molecule [M-H]⁻ (m/z 233.0) would typically be selected as the precursor ion in negative-ion mode ESI-MS/MS, as this mode is highly sensitive for acidic compounds like sulfonic acids. upce.cz The fragmentation of aromatic sulfonic acids often involves the cleavage of the C-S and S-O bonds.
Key fragmentation pathways can include:
Loss of SO₂ (64 Da): Cleavage of the C-S bond and rearrangement can lead to the loss of sulfur dioxide, yielding a fragment ion corresponding to a biphenyl anion.
Loss of SO₃ (80 Da): Desulfonation can occur, leading to the loss of sulfur trioxide and the formation of a biphenyl anion.
Loss of HSO₃⁻ (81 Da): This would result in a biphenyl radical cation, which is less commonly observed but possible.
Analysis of the isomer [1,1'-Biphenyl]-4-sulfonic acid shows a base peak at m/z 234 and significant fragment ions at m/z 152 and 141, which could correspond to losses related to the sulfonic acid moiety. nih.gov While the fragmentation will be specific to the ortho-substitution in this compound, similar fragmentation channels are expected.
Table 2: Predicted MS/MS Fragmentation of this compound (Precursor Ion: [M-H]⁻ at m/z 233.0)
| Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|
| 169.0 | SO₂ (64.0 Da) | [C₁₂H₉O]⁻ |
| 153.0 | H₂SO₃ (82.0 Da) | [C₁₂H₉]⁻ |
X-ray Crystallography for Solid-State Molecular Conformations and Packing
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, torsional angles, and the arrangement of molecules in the crystal lattice (molecular packing).
While a specific crystal structure for this compound is not publicly available, its solid-state conformation can be predicted based on studies of related biphenyl and sulfone-containing compounds. mdpi.comrsc.org
Molecular Conformation: The biphenyl core is generally not planar in the solid state. Due to significant steric hindrance between the ortho-substituents and the ortho-hydrogens on the adjacent ring, the two phenyl rings are twisted relative to each other. The dihedral angle between the planes of the two rings is expected to be significant, likely in the range of 40-70°. The bulky sulfonic acid group (-SO₃H) at the C2 position would enforce this non-planar conformation.
Table 3: Predicted Solid-State Structural Parameters for this compound
| Parameter | Predicted Characteristic | Rationale |
|---|---|---|
| Biphenyl Dihedral Angle | Non-planar (40-70°) | Steric hindrance from the ortho-sulfonic acid group. |
| C-S Bond Length | ~1.77 Å | Typical for aromatic sulfonic acids. |
| S=O Bond Length | ~1.45 Å | Typical for the sulfonyl group. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from their ground state to higher energy orbitals. shu.ac.ukpharmatutor.org Fluorescence spectroscopy measures the light emitted when these excited electrons relax back to the ground state.
The primary chromophore (light-absorbing part) in this compound is the biphenyl system. The electronic transitions in such aromatic systems are typically π → π* transitions, where an electron from a π bonding orbital is promoted to a π* antibonding orbital. uzh.chslideshare.net
UV-Vis Absorption: Unsubstituted biphenyl exhibits a strong absorption band (the K-band) around 250 nm, characteristic of the conjugated π-system. The presence of the sulfonic acid group, which can act as an auxochrome, may cause a slight shift in the wavelength of maximum absorption (λ_max) and an increase in the molar absorptivity (ε). The absorption spectrum arises from the superposition of rotational and vibrational transitions on the electronic transitions, resulting in a broad absorption band. shu.ac.ukubbcluj.ro
Fluorescence Spectroscopy: Many aromatic compounds, including biphenyl derivatives, are fluorescent. Following absorption of a photon and excitation to a singlet excited state (S₁), the molecule can relax to the ground state (S₀) by emitting a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence properties, including the quantum yield and emission wavelength, are highly sensitive to the molecular environment and the nature of the substituents. acs.orgnih.gov The electron-withdrawing nature of the sulfonic acid group can influence the energy of the excited state and thus the emission characteristics.
Table 4: Expected Spectroscopic Properties in Solution
| Spectroscopic Technique | Parameter | Expected Value/Characteristic | Electronic Transition |
|---|---|---|---|
| UV-Vis Absorption | λ_max | ~250-280 nm | π → π* |
| Fluorescence Emission | λ_em | > λ_max (e.g., ~300-350 nm) | S₁ → S₀ |
Theoretical and Computational Investigations of 1,1 Biphenyl 2 Sulfonic Acid
Electronic Structure Calculations (Density Functional Theory and Ab Initio Methods)
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For [1,1'-biphenyl]-2-sulfonic acid, these methods elucidate the arrangement of electrons and nuclei, which dictates its physical and chemical characteristics. DFT methods, particularly with hybrid functionals like B3LYP, and ab initio approaches such as Møller-Plesset perturbation theory (MP) and Coupled-Cluster (CC) theory, are commonly employed. researchgate.netscience.gov
Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized geometry. A key feature of the biphenyl (B1667301) scaffold is the torsional or dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho-substituents (the sulfonic acid group on one ring and a hydrogen atom on the other), the rings are not coplanar. Ab initio calculations on the parent biphenyl molecule have shown that achieving an accurate torsional potential requires a careful balance of basis set size and electron correlation treatment. nih.gov For this compound, the calculated dihedral angle is expected to be around 50-70 degrees, a compromise that minimizes steric repulsion while maintaining some π-system conjugation.
The geometry of the sulfonic acid group (-SO₃H) is predicted to be trigonal pyramidal around the sulfur atom. DFT calculations on similar aromatic sulfonic acids provide reference bond lengths and angles. mdpi.com Energetics calculations, using high-level ab initio methods, can predict the molecule's stability, heat of formation, and the energy barriers for conformational changes, such as rotation around the central carbon-carbon bond. nih.govrsc.orgresearchgate.net
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Description | Predicted Value |
|---|---|---|
| C-C (inter-ring) | Bond length between the two phenyl rings | ~ 1.49 Å |
| C-S | Bond length between the phenyl ring and sulfur | ~ 1.77 Å |
| S=O | Bond length of the sulfur-oxygen double bonds | ~ 1.45 Å |
| S-OH | Bond length of the sulfur-hydroxyl single bond | ~ 1.65 Å |
| ∠(C-C-C-C) | Dihedral angle between the phenyl rings | 50° - 70° |
| ∠(O-S-O) | Angle between the oxygen atoms of the sulfonyl group | ~ 120° |
Note: These are typical values based on DFT calculations of structurally related molecules and may vary slightly depending on the computational method and basis set used. mdpi.com
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
For this compound, computational models predict that the HOMO is primarily localized on the π-system of the biphenyl rings, particularly the phenyl ring not substituted with the electron-withdrawing sulfonic acid group. Conversely, the LUMO is expected to be distributed over the phenyl ring bearing the sulfonic acid group, reflecting the group's electron-accepting nature. researchgate.netresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A larger gap implies higher kinetic stability and lower chemical reactivity. mdpi.comresearchgate.net The presence of the conjugated biphenyl system tends to lower the HOMO-LUMO gap compared to a single benzene (B151609) ring, suggesting increased reactivity.
Table 2: Conceptual Frontier Molecular Orbital Properties
| Property | Description | Significance for this compound |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. A higher energy suggests stronger electron-donating capability. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. A lower energy suggests stronger electron-accepting capability. |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. A smaller gap often correlates with higher reactivity. researchgate.net |
The distribution of electron density within the molecule can be visualized using Molecular Electrostatic Potential (MEP) maps derived from electronic structure calculations. researchgate.net For this compound, the MEP would show a high negative potential (red/yellow regions) around the oxygen atoms of the sulfonic acid group, indicating their role as sites for electrophilic attack or hydrogen bonding. The acidic proton would be associated with a region of high positive potential (blue).
Computational methods are also employed to predict the acidity (pKa) of the sulfonic acid group. researchgate.net This is typically done using thermodynamic cycles that calculate the Gibbs free energy change for the deprotonation reaction in both the gas phase and in solution, with the latter requiring a solvation model. researchgate.netosti.gov The strong electron-withdrawing nature of the sulfonyl group (-SO₂) and its ability to stabilize the resulting sulfonate anion (Ar-SO₃⁻) through resonance contribute to the high acidity of sulfonic acids. researchgate.net Theoretical studies confirm that sulfonic acids are strong organic acids. nist.govrushim.ru
Reaction Mechanism Studies Using Computational Approaches
Computational chemistry is an indispensable tool for mapping out the detailed pathways of chemical reactions, identifying intermediate structures, and understanding the factors that control reaction rates and outcomes.
When this compound participates in a reaction, either as a reactant or a catalyst, it proceeds through a high-energy state known as the transition state (TS). Computational methods can locate the precise geometry of this TS on the potential energy surface.
Once a TS is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it correctly connects the reactants and products. github.iorowansci.com An IRC calculation maps the minimum energy path downhill from the transition state in both forward and backward directions. rowansci.comresearchgate.net This analysis is crucial for verifying the proposed reaction mechanism and ensuring that the identified saddle point is indeed the gateway for the specific transformation being studied. github.io For instance, in a palladium-catalyzed C-H activation reaction where the sulfonic acid group acts as a directing group, IRC analysis would be used to trace the entire pathway, from the initial coordination of the catalyst to the final product release. researchgate.net
Reactions are almost always carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational models can account for these solvation effects using either implicit (continuum) models like the Polarizable Continuum Model (PCM) or explicit models where individual solvent molecules are included in the calculation (e.g., QM/MM methods). researchgate.netnih.gov Predicting how the solvent stabilizes or destabilizes reactants, transition states, and products is critical for obtaining accurate energy barriers and reaction rates. nih.govclaudiozannoni.it
For reactions where this compound acts as a catalyst, such as in certain esterifications or rearrangements, computational methods can model the entire catalytic cycle. nih.gov This involves calculating the structures and energies of all intermediates and transition states in the cycle. Such models can reveal the rate-determining step, explain the catalyst's efficiency, and guide the design of improved catalysts. For example, in the formation of aromatic sultones, a catalytic cycle involving C-H activation directed by the sulfonic acid group can be computationally modeled to understand each elementary step. researchgate.netuq.edu.au
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can elucidate its conformational preferences and the dynamics of the rotation around the C-C single bond connecting the two phenyl rings.
The conformation of biphenyl derivatives is largely dictated by the torsional or dihedral angle between the two phenyl rings. In unsubstituted biphenyl, a twisted conformation is favored due to a balance between steric hindrance of the ortho-hydrogens and π-conjugation that would favor planarity. The presence of a bulky substituent at the ortho position, such as the sulfonic acid group (-SO₃H) in this compound, significantly influences this conformational preference. smolecule.com
Computational studies on ortho-substituted biphenyls have shown that such substituents increase steric repulsion, which favors a more perpendicular conformation and shifts the mean dihedral angle to higher values compared to unsubstituted biphenyl. tandfonline.com The steric and electronic effects of the sulfonic acid group at the 2-position are expected to create a significant rotational barrier, influencing the preferred dihedral angle between the phenyl rings. smolecule.com
MD simulations of substituted biphenyls in solution have demonstrated that the solvent can also influence the conformation by affecting the rotational potential around the central C-C bond. tandfonline.com For this compound, simulations in a polar solvent like water would be particularly relevant, as the sulfonic acid group is hydrophilic.
The key dynamic process to investigate for this molecule is the enantiomerization, which is the conversion between its two chiral forms (atropisomers) through rotation around the aryl-aryl bond. The energy barrier for this process is a critical parameter that can be determined from MD simulations. mdpi.com Studies on other ortho-substituted biphenyls suggest that the transition state for this rotation can be influenced by the rotational conformation of the substituent itself. mdpi.com
A hypothetical molecular dynamics simulation could be set up to explore the conformational space of this compound. The table below illustrates the kind of data that could be generated from such a simulation.
| Simulation Parameter | Hypothetical Value/Observation | Significance for this compound |
| Force Field | CHARMM, AMBER | Describes the potential energy of the system. |
| Solvent Model | TIP3P Water | Simulates an aqueous environment, relevant for a sulfonic acid. |
| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |
| Equilibrium Dihedral Angle | ~60-80° | The bulky sulfonic acid group is expected to cause a significant twist between the phenyl rings. |
| Rotational Energy Barrier | 15-25 kcal/mol | A higher barrier indicates more stable atropisomers at room temperature. |
| Solvent Effects | Hydrogen bonding with -SO₃H | The solvent can stabilize certain conformations and influence the rotational dynamics. |
This table is illustrative and based on findings for other substituted biphenyls. Specific values for this compound would require dedicated simulations.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. youtube.com These models are built by finding a correlation between calculated molecular descriptors and experimentally determined properties. For this compound, QSPR models could be developed to predict properties such as its acid dissociation constant (pKa), solubility, and partition coefficients.
The first step in QSPR modeling is the calculation of molecular descriptors. These are numerical values that encode different aspects of the molecular structure. For this compound, relevant descriptors would include:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Geometrical descriptors: These relate to the 3D structure of the molecule, such as molecular surface area and volume.
Quantum chemical descriptors: These are derived from quantum mechanical calculations and include parameters like the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and electrostatic potentials. pku.edu.cn
Once a set of descriptors is calculated, a statistical method, such as multiple linear regression (MLR) or more advanced machine learning algorithms, is used to build a mathematical equation that relates the descriptors to a specific property. ncsu.edubohrium.com
For instance, a QSPR model for the acid dissociation constant (pKa) of aromatic sulfonic acids might use descriptors related to the electronic properties of the molecule, as these will influence the stability of the resulting sulfonate anion. oup.com Similarly, properties like the n-octanol/water partition coefficient (log K_ow) are often modeled using descriptors related to molecular size and polarity. nih.gov
The table below presents a set of computed molecular descriptors for this compound, which could be used as independent variables in a QSPR model. The property to be predicted would be the dependent variable.
| Molecular Descriptor | Computed Value | Potential Property Prediction |
| Molecular Weight | 234.27 g/mol nih.gov | Boiling point, Vapor pressure |
| Molecular Formula | C₁₂H₁₀O₃S nih.gov | Enthalpy of formation |
| XLogP3 | 2.3 nih.gov | n-Octanol/water partition coefficient |
| Topological Polar Surface Area | 62.8 Ų nih.gov | Aqueous solubility, Bioavailability |
| Hydrogen Bond Donor Count | 1 nih.gov | Solubility in protic solvents |
| Hydrogen Bond Acceptor Count | 3 nih.gov | Solubility in protic solvents |
| Rotatable Bond Count | 1 nih.gov | Conformational flexibility |
This table contains descriptors sourced from PubChem and illustrates their potential use in QSPR models based on general principles and studies on related compounds. nih.gov
QSPR models for related compounds, such as polychlorinated biphenyls (PCBs), have successfully predicted properties like enthalpy of vaporization and aqueous solubility. nih.govacs.org These studies often employ 3D-QSPR methods like Comparative Molecular Field Analysis (CoMFA), which considers the 3D steric and electrostatic fields around the molecule. umsl.edu A similar approach could be applied to a series of substituted biphenyl sulfonic acids to develop predictive models for their properties.
Applications in Advanced Materials Science and Chemical Engineering
Polymer Chemistry and Membrane Technologies
The introduction of sulfonic acid groups into polymer structures is a key strategy for developing materials with high proton conductivity, a critical property for various electrochemical applications, most notably for proton exchange membranes (PEMs) in fuel cells.
Sulfonated Poly(arylene ether sulfone)s (SPAES) for Proton Exchange Membranes
Sulfonated poly(arylene ether sulfone)s (SPAES) are a prominent class of hydrocarbon polymers investigated as alternatives to perfluorosulfonic acid membranes like Nafion®. The incorporation of sulfonic acid groups, often through the use of sulfonated monomers, is crucial for creating hydrophilic channels for proton transport within the hydrophobic polymer matrix.
Derivatives of biphenyl (B1667301) sulfonic acid are instrumental in synthesizing SPAES with controlled degrees of sulfonation and optimized properties. For instance, tetrasulfonated 4,4'-bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl (B1583942) has been synthesized and used as a monomer in polycondensation reactions to create segmented copolymers. These copolymers, containing highly sulfonated biphenyl units, exhibit enhanced phase separation between the hydrophilic and hydrophobic domains. This well-defined morphology leads to improved water uptake and, consequently, higher proton conductivity, especially under reduced relative humidity conditions. Research has shown that at an ion-exchange capacity (IEC) of 1 meq g⁻¹, the proton conductivity of a tetrasulfonated copolymer membrane at 30% relative humidity can be higher than that of a disulfonated analogue at 90% RH, demonstrating the significant impact of the concentrated sulfonic acid groups on the biphenyl unit.
The strategic placement of sulfonic acid groups on the biphenyl moiety within the SPAES backbone allows for the creation of materials with a high density of hydrolytically stable sulfonic acid groups, leading to membranes with excellent proton conductivity and good thermal stability.
| Polymer System | Monomer containing Biphenyl Sulfonic Acid Moiety | Key Findings |
| Segmented Copoly(arylene ether sulfone) | Tetrasulfonated 4,4'-bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl | Enhanced phase separation and significantly higher proton conductivity under reduced relative humidity compared to disulfonated analogues. researchgate.net |
| Poly(arylene ether sulfone) Ionomers | Tetrasulfonated 4,4'-bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl | Promoted ionic clustering, leading to high proton conductivity at moderate water uptake. The fully sulfonated polymers showed IEC values of 3.3-4.1 meq g⁻¹. alfa-chemistry.com |
Other Sulfonated Polymers
Beyond SPAES, the principle of incorporating biphenyl sulfonic acid moieties extends to other polymer systems for various applications. Sulfonated polyimides, for example, have been developed using monomers like 4,4′-diamino-[1,1′-biphenyl]-2,2′-disulfonic acid (BDSA). researchgate.net These polyimides are explored for fuel cell membranes, where the rigid biphenyl unit contributes to the mechanical and thermal stability of the membrane, while the sulfonic acid groups provide the necessary proton conductivity. The properties of these polyimide sulfonic acids can be tuned by selecting different dianhydrides, which affects the flexibility and stability of the resulting membrane. researchgate.net
The functionalization of conducting polymers with sulfonic acids is another area of interest. For example, blending polypyrrole with sulfonic acids like β-naphthalene sulfonic acid has been shown to influence the morphology and thermal stability of the resulting films. researchgate.net While not a direct incorporation of [1,1'-Biphenyl]-2-sulfonic acid, this demonstrates the broader strategy of using sulfonic acids to modify polymer properties.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) as Functional Materials
The designable nature of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) allows for the incorporation of specific functional groups through the use of functionalized organic linkers. The biphenyl sulfonic acid moiety is a valuable building block in this context, imparting both structural integrity and functional properties to the resulting porous materials.
Incorporation of Biphenyl Sulfonic Acid Moieties as Linkers
While the direct use of this compound as the primary linker in the synthesis of MOFs and COFs is not extensively documented in readily available literature, the incorporation of biphenyl dicarboxylic acids and other functionalized biphenyl linkers is a common strategy. acs.orgnih.gov The principles of MOF and COF synthesis allow for the use of a wide variety of organic building blocks, and the presence of a sulfonic acid group on a biphenyl backbone is a logical extension for creating functional frameworks. alfa-chemistry.comresearchgate.net
More commonly, sulfonic acid groups are introduced into MOFs and COFs through post-synthetic modification or by using linkers that are pre-functionalized with sulfonic acid groups. For example, bifunctional MOFs for catalysis have been created by incorporating both amino and sulfo groups. nih.gov In some cases, the sulfonic acid group can be introduced by reacting a pre-synthesized MOF with a sulfonating agent. This approach allows for the creation of acidic sites within the pores of the material.
Applications in Gas Adsorption, Separation, and Catalysis
The presence of sulfonic acid groups within the pores of MOFs and COFs can significantly enhance their performance in various applications.
Gas Adsorption and Separation: The polar sulfonic acid groups can act as strong adsorption sites for polar molecules, enhancing the selectivity of the framework for certain gases. For instance, MOFs functionalized with sulfonic acid have been investigated for the separation of CO2 from other gases. rsc.org The sulfonic acid groups can increase the affinity of the framework for CO2, leading to higher uptake and better separation performance. The structural flexibility of some MOFs, combined with the presence of functional groups like sulfonic acid, can lead to unique gas adsorption behaviors. encyclopedia.pub
Catalysis: The Brønsted acidity of the sulfonic acid group makes these functionalized MOFs and COFs excellent candidates for heterogeneous acid catalysts. nih.govnih.gov They can catalyze a variety of organic reactions, such as esterification, condensation, and hydration. The uniform distribution of active sites within the crystalline framework of a MOF or COF can lead to high catalytic activity and selectivity. For example, a chromium-based MOF, MIL-101, functionalized with sulfonic acid groups (MIL-101-SO3H), has been shown to act as a bifunctional catalyst where the Cr³⁺ ions act as Lewis acid centers and the -SO₃H groups act as Brønsted acid centers. nih.gov
| Framework Type | Functional Group | Application | Key Finding |
| MOF (Cr-MIL-101) | -SO₃H | Bifunctional Catalysis | Cr³⁺ ions act as Lewis acids and -SO₃H groups act as Brønsted acids, enabling tandem reactions. nih.gov |
| MOF | -SO₃H | Gas Separation | Enhanced affinity for CO₂ leading to improved separation from other gases. rsc.org |
| MOF (Ni₂(dobpdc)) | Biphenyl dicarboxylate linker | Propene Oligomerization | Showed high selectivity for linear oligomers. nih.gov |
Organic Electronic and Optoelectronic Devices
The biphenyl unit is a common structural motif in materials for organic electronics due to its rigidity and ability to facilitate charge transport. The functionalization of these materials with groups like sulfonic acid can further tune their electronic and physical properties.
The incorporation of sulfonic acid groups into conjugated polymers can influence their solubility, morphology, and electronic energy levels. researchgate.netbohrium.com For instance, in the context of polymer light-emitting diodes (PLEDs), the introduction of both hole-transporting (like triphenylamine, a derivative of biphenyl) and electron-transporting moieties into the polymer backbone can lead to ambipolar charge transport properties. acs.org While direct studies on polymers containing this compound for optoelectronics are not abundant, the principles of polymer functionalization suggest that the sulfonic acid group could be used to improve processability, for example, by enabling solution processing in polar solvents, and to modify the interfacial properties in multilayer devices.
In organic solar cells, the functionalization of polymers can impact their optoelectronic properties and device performance. nih.gov The use of dopants like p-toluenesulfonic acid in conducting polymers is a known strategy to enhance their conductivity. mdpi.com This suggests that incorporating a sulfonic acid group directly onto the polymer backbone, potentially via a biphenyl sulfonic acid monomer, could be a viable approach to intrinsically modify the electronic properties of the material. The presence of the sulfonic acid group could influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, thereby affecting charge injection and transport in devices. researchgate.net
| Compound/Material Class | Application Area | Potential Role of this compound moiety |
| Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs) | Improve solubility for solution processing, modify interfacial properties, and influence charge transport. researchgate.netacs.org |
| Conducting Polymers | Organic Solar Cells (OSCs) | Enhance conductivity, tune HOMO/LUMO energy levels for better charge injection and transport. nih.govmdpi.com |
Advanced Biomaterials and Biointerfaces
The interaction between a material and a biological system is largely governed by the material's surface properties. The functionalization of biomaterial surfaces is a key strategy to enhance biocompatibility and direct cellular responses. Sulfonation, the introduction of sulfonic acid (-SO₃H) groups, is a widely used method to modify the surface of various materials. mdpi.com
Surface Functionalization for Enhanced Biocompatibility and Cellular Interactions
The introduction of sulfonic acid groups onto a material's surface can significantly improve its biocompatibility. The highly charged and hydrophilic nature of the sulfonate group can influence protein adsorption and cellular attachment. For instance, the sulfonation of polyetheretherketone (PEEK), a common material for orthopedic implants, has been shown to enhance its bioactivity. nih.gov The process introduces nanoporosity and increases the hydrophilicity of the PEEK surface, which can lead to improved bone-implant interlock. nih.gov
While there is no direct evidence of this compound being used as a surface functionalization agent in the reviewed literature, the principles of sulfonation suggest its potential utility. Aromatic sulfonic acids can be used to modify surfaces. For example, 2,5-diaminobenzene sulfonic acid has been grafted onto a polydopamine layer to improve the properties of an anion exchange membrane. mdpi.com This demonstrates the ability of sulfonated aromatic compounds to be attached to surfaces to alter their chemical and physical properties.
The goal of such modifications is often to create surfaces that either resist non-specific protein adsorption, a key factor in preventing biofouling, or to present specific chemical cues that promote desired cellular responses like adhesion, proliferation, and differentiation. mdpi.com
Environmental Distribution, Fate, and Transformation Mechanisms
Influence of Sulfonic Acid Functionality on Environmental Partitioning and Mobility (e.g., Water Solubility, Adsorption Characteristics)
The presence of the sulfonic acid moiety (-SO₃H) is the single most critical factor determining the environmental partitioning and mobility of [1,1'-Biphenyl]-2-sulfonic acid. This functional group imparts strong anionic and hydrophilic (water-loving) properties to the molecule.
Water Solubility: The sulfonic acid group is highly polar and ionizable, leading to a significant increase in water solubility compared to the non-sulfonated parent compound, biphenyl (B1667301). canada.cachemicalbook.com Aromatic sulfonic acids are known to be highly water-soluble. science.gov This high water solubility means the compound will predominantly be found in the aqueous phase in the environment. fishersci.com
Adsorption Characteristics: Consequently, its tendency to adsorb to soil organic carbon and sediment is low. The strong affinity for water minimizes partitioning onto solid matrices. This characteristic suggests that this compound will be highly mobile in soil and can readily leach into groundwater systems. fishersci.com The behavior of other sulfonated compounds, such as certain azo dyes, confirms that the sulfonic acid groups dictate adsorption characteristics and lead to high water solubility. canada.ca
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | Key Functional Group | Expected Water Solubility | Expected Mobility in Soil |
|---|---|---|---|---|
| Biphenyl | C₁₂H₁₀ | Aromatic Rings | Low | Low (High Adsorption) |
| This compound | C₁₂H₁₀O₃S | Sulfonic Acid (-SO₃H) | High chemicalbook.com | High (Low Adsorption) fishersci.com |
Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)
Abiotic degradation refers to the breakdown of a chemical in the environment through non-biological processes, primarily photolysis (by sunlight) and hydrolysis (reaction with water).
Photolysis: Direct photolysis can occur if a chemical absorbs light in the solar spectrum, leading to the cleavage of chemical bonds. scispace.com The biphenyl structure can absorb UV radiation. Indirect photolysis involves reaction with photochemically generated reactive species like hydroxyl radicals (•OH). researchgate.net While specific studies on the photolysis of this compound are limited, research on other aromatic compounds suggests that photodegradation is a possible, though potentially slow, transformation pathway. scispace.comresearchgate.net For some related compounds like azo dyes, photolysis is not considered a primary degradation route, although it can be accelerated by other substances in the water. canada.ca The degradation of other complex molecules shows that the rate of photolysis can be highly dependent on the medium, such as whether the compound is dissolved in water or adsorbed onto mineral surfaces. unibas.it
Hydrolysis: Hydrolysis is a reaction with water. The carbon-sulfur bond in aromatic sulfonic acids is generally stable and resistant to hydrolysis under typical environmental pH conditions (pH 5-9). Likewise, the biphenyl structure itself is not susceptible to hydrolysis. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment. canada.ca
Biotic Transformation and Biodegradation Processes
Biotic transformation involves the breakdown of a substance by living organisms, primarily bacteria and fungi. The biodegradability of this compound is influenced by both its biphenyl core and the sulfonic acid group.
The biphenyl structure can be degraded by various microorganisms. researchgate.net However, the presence of the sulfonic acid group generally increases a compound's resistance to biodegradation. This is partly because the high water solubility and ionic nature of the molecule can hinder its transport across the microbial cell membrane. canada.ca
Analytical Methodologies for Environmental Monitoring and Trace Analysis
Detecting and quantifying this compound in environmental samples like water and soil requires sensitive and specific analytical methods, especially given its high polarity and water solubility.
Due to its properties, the most suitable analytical techniques are based on liquid chromatography. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating polar, non-volatile compounds from complex mixtures. For this compound, a reverse-phase HPLC column with a polar-modified stationary phase or an ion-pairing agent in the mobile phase would likely be used.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) or a tandem mass spectrometer (LC-MS/MS) provides the high selectivity and sensitivity needed for trace-level analysis in environmental matrices. researchgate.netnih.gov Electrospray ionization (ESI) in negative ion mode would be the preferred ionization technique for this anionic compound.
Capillary Electrophoresis (CE): CE is an alternative separation technique well-suited for ionic compounds and has been used for analyzing biphenylsulfonic acid mixtures. nih.govacs.org
Sample preparation for water samples might involve solid-phase extraction (SPE) with a specialized sorbent to concentrate the analyte and remove interfering matrix components before instrumental analysis. researchgate.net
Table 2: Analytical Techniques for this compound
| Technique | Abbreviation | Principle | Applicability for this compound |
|---|---|---|---|
| High-Performance Liquid Chromatography | HPLC | Separation based on partitioning between a stationary and a mobile phase. | Primary separation technique due to the compound's polarity and non-volatility. researchgate.net |
| Mass Spectrometry | MS | Detection and identification based on mass-to-charge ratio. | Used as a detector with HPLC for highly sensitive and specific quantification. nih.gov |
| Capillary Electrophoresis | CE | Separation of ions based on their electrophoretic mobility in an electric field. | Suitable for separating ionic species like sulfonic acids. acs.org |
| Ultraviolet Spectrophotometry | UV-Vis | Detection based on absorption of UV-Visible light by the aromatic rings. | Can be used as a simple detector for HPLC or CE, but lacks specificity compared to MS. acs.org |
Future Research Directions and Unexplored Avenues
Development of Highly Efficient and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of sustainable and efficient synthetic methodologies. For [1,1'-Biphenyl]-2-sulfonic acid, moving beyond traditional sulfonation methods, which often employ harsh reagents like chlorosulfonic acid, is a primary goal. Future research should focus on greener alternatives that minimize waste and improve atom economy.
One promising avenue is the adaptation of modern cross-coupling technologies. A plethora of methods exist for the synthesis of biphenyl (B1667301) derivatives, including the Wurtz-Fittig, Ullmann, and Suzuki-Miyaura reactions. rsc.org The challenge lies in integrating a sulfonic acid group or a precursor into one of the coupling partners in a chemo- and regioselective manner.
Recent advancements in the direct sulfonation of aryl halides using sulfur dioxide surrogates like thiourea (B124793) dioxide under palladium catalysis present a particularly attractive route. rsc.org A general procedure for the synthesis of aryl sulfonic acids using this method is outlined below.
Table 1: General Procedure for Palladium-Catalyzed Sulfonation of Aryl Halides
| Step | Description |
|---|---|
| 1 | An aromatic iodide (1.0 equiv.), thiourea dioxide (3.0 equiv.), PdCl2(dppf) (2.5 mol%), and Cs2CO3 (2.0 equiv.) are combined in a Schlenk tube. |
| 2 | The mixture is dissolved in DMSO and stirred at 100°C for 14 hours under an air atmosphere. |
| 3 | The solvent is removed under vacuum, and the residue is diluted with water and acidified with aqueous HCl. |
| 4 | Insoluble impurities are removed by filtration. |
| 5 | The filtrate is extracted with dichloromethane (B109758) (DCM), and the aqueous layer is concentrated. |
| 6 | The crude product is purified by HPLC or trituration to afford the aryl sulfonic acid. |
This general procedure demonstrates a sustainable approach that could be optimized for the specific synthesis of this compound. rsc.org
Future research will need to focus on adapting such methods to 2-halobiphenyl substrates to achieve a highly efficient and sustainable synthesis of the target molecule.
Rational Design of Next-Generation Catalytic Systems
The biphenyl scaffold is a cornerstone in the design of privileged ligands for asymmetric catalysis. The introduction of a sulfonic acid group at the 2-position of the biphenyl ring offers a unique handle for creating novel catalytic systems. The rational design of these next-generation catalysts is a key area for future exploration.
The development of adjustable, axially chiral biphenyl ligands has shown that modifying substituents at various positions on the biphenyl core can fine-tune the steric and electronic properties of the resulting catalysts. nih.govnih.gov The sulfonic acid group in this compound can act as a Brønsted acid catalyst itself or be used to anchor the ligand to a solid support, creating heterogeneous catalysts with enhanced recyclability. mdpi.com
Future research should focus on:
Bifunctional Catalysis: Designing catalysts where the sulfonic acid moiety participates in the reaction mechanism, for example, through proton donation or hydrogen bonding, in concert with a metal center. chinesechemsoc.org
Supramolecular Catalysis: Utilizing the sulfonic acid group to direct the self-assembly of catalyst molecules into highly organized and active structures.
Immobilized Catalysts: Grafting this compound-based ligands onto solid supports like silica (B1680970) or polymers to create robust and reusable catalytic systems. mdpi.com
The innovative design of chiral 1,1'-binaphthyl-2,2'-disulfonic acid (BINSA) as a strong Brønsted acid catalyst provides a blueprint for how sulfonic acid-functionalized biaryl compounds can be developed for highly enantioselective transformations. tcichemicals.com
Multi-Scale Computational Modeling for Predictive Understanding
To accelerate the discovery and optimization of new applications for this compound, multi-scale computational modeling will be an indispensable tool. feiglab.orgnih.gov Such models can provide predictive insights into the behavior of the molecule at different levels of complexity, from its electronic structure to its performance in a macroscopic device.
Future computational studies should aim to:
Quantum Mechanical Calculations: Employ Density Functional Theory (DFT) to understand the electronic properties, reactivity, and interaction of this compound with other molecules at a fundamental level. mdpi.com
Molecular Dynamics (MD) Simulations: Simulate the dynamic behavior of the molecule and its derivatives in different environments, such as in solution or within a polymer matrix, to understand conformational changes and transport properties. mdpi.com
Coarse-Grained Modeling: Develop simplified models to study the large-scale assembly and morphology of materials incorporating this compound, which is crucial for understanding the properties of membranes and other advanced materials. feiglab.org
By integrating these different modeling techniques, researchers can build a comprehensive understanding of the structure-property relationships and guide the experimental design of new catalysts and materials. yale.edunih.gov
Integration of this compound into Novel Advanced Materials
The unique properties of this compound make it an attractive building block for a variety of advanced materials. The sulfonic acid group can impart properties such as proton conductivity, hydrophilicity, and the ability to form strong intermolecular interactions.
Future research in this area should explore:
Proton Exchange Membranes (PEMs): Incorporating this compound as a monomer or an additive in polymers to create novel PEMs for fuel cells. The rigid biphenyl unit can enhance the mechanical and thermal stability of the membrane, while the sulfonic acid groups provide proton conduction channels. rsc.org The synthesis of sulfonated polyphenylenes via a pre-functionalization approach has demonstrated the potential for creating water-insoluble membranes with high ion exchange capacities. rsc.org
Functional Polymers: Using this compound to create polymers with tailored properties. For example, aryl polysulfonates can be synthesized via a highly efficient SuFEx click reaction, and the sulfonate linker can be designed for controllable degradation. rsc.org
Self-Assembled Materials: Exploiting the ability of the sulfonic acid group to form strong hydrogen bonds to direct the self-assembly of molecules into well-defined nanostructures with potential applications in sensing, electronics, and drug delivery.
Table 2: Properties of Sulfonated Polyphenylenes for PEMs
| Polymer | Ion Exchange Capacity (meq. g⁻¹) | Water Solubility | Membrane Forming Capability |
|---|---|---|---|
| SPP-BP-a | - | - | - |
| SPP-BP-d | - | - | Thin, bendable membranes |
| Polymer with 2 sulfonic acid moieties per repeat unit | 1.87 | Insoluble | - |
| Polymer with 4 sulfonic acid moieties per repeat unit | 2.90 | Insoluble | - |
Data from a study on sulfonated polyphenylenes highlighting the potential for creating water-insoluble membranes with high IEC values. rsc.org
Expanding Fundamental Understanding of Structure-Reactivity Relationships
A deep understanding of the relationship between the molecular structure of this compound and its reactivity is crucial for its rational application. nih.gov While structure-activity relationships have been explored for related compounds like 2-sulfonylpyrimidines and O-arylcarbamates, a systematic investigation of this compound and its derivatives is still needed. berkeley.eduacs.org
Future research should focus on:
Systematic Derivatization: Synthesizing a library of this compound derivatives with varying substituents on the biphenyl rings to systematically probe the electronic and steric effects on reactivity.
Kinetic Studies: Performing detailed kinetic studies of reactions involving this compound to elucidate reaction mechanisms and quantify the impact of structural modifications on reaction rates.
Spectroscopic and Crystallographic Analysis: Using advanced analytical techniques like NMR, IR, and X-ray crystallography to characterize the structure and bonding of the molecule and its complexes, providing a solid foundation for understanding its behavior.
By systematically exploring these fundamental aspects, a predictive framework for the reactivity of this compound can be established, enabling its more effective use in a wide range of chemical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
